(1-(3-Chlorobenzyl)piperidin-4-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-ylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines , thiols , and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is used as a building block in the synthesis of various organic compounds . It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cell signaling pathways and enzyme activities . It serves as a model compound for investigating the biological activities of piperidine-based molecules .
Medicine: . Its derivatives have shown promising results in preclinical studies .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and agrochemicals . It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol involves its interaction with molecular targets such as receptors and enzymes . The compound can modulate the activity of these targets, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation , thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison: While (1-(3-Chlorobenzyl)piperidin-4-yl)methanol shares structural similarities with its analogs, the position of the chlorine atom on the benzyl ring can significantly influence its chemical reactivity and biological activity . For instance, the 3-chloro derivative may exhibit different binding affinities to molecular targets compared to the 4-chloro or 2-chloro derivatives. This uniqueness makes this compound a valuable compound for specific applications in research and industry.
Biological Activity
(1-(3-Chlorobenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is notable for its structural characteristics, which influence its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes.
The compound's molecular structure can be described as follows:
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
- IUPAC Name : this compound
This compound serves as a building block for the synthesis of various derivatives, which may enhance its biological activity and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to various pharmacological effects, including:
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. This effect is believed to be mediated through the inhibition of key signaling pathways involved in cell survival and division.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β, which plays a critical role in the inflammatory process .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Several studies have explored the biological activity of this compound:
- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, indicating potential as a chemotherapeutic agent. The research highlighted the importance of structural modifications in enhancing efficacy .
- Inflammation Models : In vitro experiments using human macrophages showed that this compound significantly reduced the secretion of IL-1β in response to lipopolysaccharide (LPS) stimulation, suggesting a mechanism for its anti-inflammatory action .
- Antimicrobial Activity : The compound's derivatives were tested against several bacterial strains, showing promising results, particularly against Gram-positive bacteria, which could indicate potential applications in treating infections.
Future Directions
Research into this compound continues to evolve, with ongoing investigations focusing on:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific targets.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to better understand how it can be applied in clinical settings.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUJQBRDLNGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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